Cas no 1118786-90-5 (1-(4,6-dimethoxypyrimidin-5-yl)methanamine)
1-(4,6-dimethoxypyrimidin-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dimethoxypyrimidin-5-methylamine
- (4,6-dimethoxypyrimidin-5-yl)methylamine
- AC1Q4FBV
- AG-B-75174
- AK-39544
- CTK7E3984
- MolPort-015-134-337
- (4,6-dimethoxypyrimidin-5-yl)methanamine
- 4,6-DIMETHOXYPYRIMIDIN-5-METHYL AMINE
- AB0034775
- X8986
- ST24028698
- 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine
- DTXSID80653871
- 4 pound not6-Dimethoxypyrimidin-5-methylamine
- EN300-88803
- DS-1014
- 1118786-90-5
- CS-0186926
- SB57789
- AKOS009571179
- 1-(4,6-dimethoxypyrimidin-5-yl)methanamine
-
- MDL: MFCD11858183
- Inchi: 1S/C7H11N3O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3
- InChI Key: HWSNTMODDYZABZ-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(N=CN=1)OC)CN
Computed Properties
- Exact Mass: 169.08523
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.3
- XLogP3: -0.3
Experimental Properties
- PSA: 70.26
1-(4,6-dimethoxypyrimidin-5-yl)methanamine Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130545-1g |
(4,6-dimethoxypyrimidin-5-yl)methanamine |
1118786-90-5 | 95% | 1g |
$324 | 2021-08-05 | |
| Chemenu | CM130545-5g |
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| Fluorochem | 078238-250mg |
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| Fluorochem | 078238-1g |
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1118786-90-5 | 95% | 1g |
£287.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ373-200mg |
1-(4,6-dimethoxypyrimidin-5-yl)methanamine |
1118786-90-5 | 95+% | 200mg |
950.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ373-50mg |
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1118786-90-5 | 95+% | 50mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ373-100mg |
1-(4,6-dimethoxypyrimidin-5-yl)methanamine |
1118786-90-5 | 95+% | 100mg |
689CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ373-250mg |
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1118786-90-5 | 95+% | 250mg |
1508CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D840773-25mg |
4,6-Dimethoxypyrimidin-5-methylamine |
1118786-90-5 | 95% | 25mg |
¥321.30 | 2022-01-10 | |
| abcr | AB289480-100 mg |
(4,6-Dimethoxypyrimidin-5-yl)methylamine; . |
1118786-90-5 | 100MG |
€173.30 | 2022-03-03 |
1-(4,6-dimethoxypyrimidin-5-yl)methanamine Suppliers
1-(4,6-dimethoxypyrimidin-5-yl)methanamine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-(4,6-dimethoxypyrimidin-5-yl)methanamine
Introduction to 1-(4,6-dimethoxypyrimidin-5-yl)methanamine (CAS No. 1118786-90-5)
1-(4,6-dimethoxypyrimidin-5-yl)methanamine, identified by its Chemical Abstracts Service (CAS) number 1118786-90-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a pyrimidine core substituted with methoxy groups at the 4 and 6 positions, linked to an amine functionalities at the 5-position. Its structural motif positions it as a valuable intermediate in the development of novel therapeutic agents, particularly those targeting metabolic and signaling pathways relevant to human health.
The compound's unique structural framework, combining the pyrimidine scaffold with an amine side chain, makes it a versatile building block for medicinal chemists. Pyrimidine derivatives are widely recognized for their biological activity, with many existing drugs incorporating this scaffold to modulate enzyme activity, receptor binding, and other pharmacological interactions. The methoxy substitutions at the 4 and 6 positions enhance the compound's solubility and reactivity, facilitating further chemical modifications through nucleophilic substitution or condensation reactions.
In recent years, 1-(4,6-dimethoxypyrimidin-5-yl)methanamine has garnered attention in academic and industrial research due to its potential applications in drug discovery. Specifically, its pyrimidine core is structurally analogous to nucleobases found in DNA and RNA, suggesting possible interactions with nucleic acid-based targets. This has led to investigations into its role as a precursor for antiviral or anticancer agents, where precise modulation of pyrimidine derivatives can disrupt pathogenic processes.
One of the most compelling aspects of this compound is its utility in generating libraries of analogs for high-throughput screening (HTS). By systematically varying substituents on the pyrimidine ring or the amine side chain, researchers can explore a wide spectrum of biological activities. For instance, recent studies have demonstrated that derivatives of 1-(4,6-dimethoxypyrimidin-5-yl)methanamine exhibit inhibitory effects on certain kinases and transcription factors implicated in inflammation and cancer progression. These findings underscore the compound's promise as a scaffold for developing targeted therapies.
The synthesis of 1-(4,6-dimethoxypyrimidin-5-yl)methanamine typically involves multi-step organic transformations starting from commercially available pyrimidine precursors. Key steps often include selective methoxylation followed by introduction of the amine group via reductive amination or nucleophilic substitution. Advances in catalytic methods have improved both yield and scalability, making this compound more accessible for large-scale applications in pharmaceutical research.
From a computational chemistry perspective, molecular modeling studies on 1-(4,6-dimethoxypyrimidin-5-yl)methanamine have revealed insights into its binding interactions with biological targets. The presence of hydrogen bonding donors and acceptors on the pyrimidine ring and amine moiety suggests potential for strong binding affinities with protein receptors or enzymes. These predictions guide experimental efforts by identifying key residues for optimization and ensuring rational design of next-generation analogs.
The broader significance of this compound lies in its alignment with current trends in drug discovery—emphasizing modular scaffolds that allow rapid diversification while maintaining core pharmacophoric features. As computational biology continues to accelerate virtual screening capabilities, compounds like 1-(4,6-dimethoxypyrimidin-5-yl)methanamine serve as ideal candidates for de novo design approaches. Their well-defined structure enables precise computational modeling while offering sufficient flexibility through derivatization to explore novel therapeutic mechanisms.
In conclusion,1-(4,6-dimethoxypyrimidin-5-yl)methanamine (CAS No. 1118786-90-5) represents a cornerstone in modern medicinal chemistry research. Its unique structural attributes combined with emerging applications in drug development position it as a critical component in ongoing efforts to address complex diseases through targeted molecular intervention. As methodologies for synthesis and analysis evolve further,this compound will undoubtedly remain at forefront of biochemical innovation.
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